REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([N:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[N:3]=1.[ClH:20].O1CCOCC1>C(OCC)C>[ClH:20].[CH3:1][C:2]1[O:6][N:5]=[C:4]([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[N:3]=1 |f:4.5|
|
Name
|
tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate
|
Quantity
|
507 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NO1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature over the weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under reduced pressure after which 330 mg of a white solid
|
Type
|
CUSTOM
|
Details
|
were obtained (1.612 mmol, 85%)
|
Name
|
|
Type
|
|
Smiles
|
Cl.CC1=NC(=NO1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |